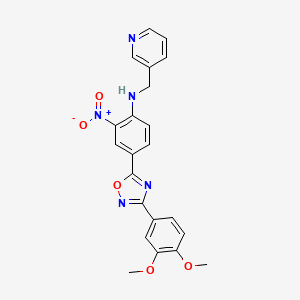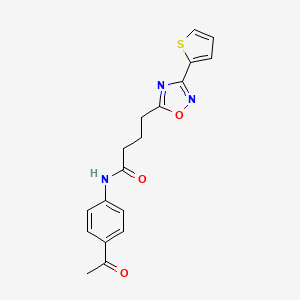
N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a heterocyclic organic compound that belongs to the class of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mécanisme D'action
The exact mechanism of action of N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways and enzymes in the body. The compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory activity. It also acts on the central nervous system by modulating the activity of GABA receptors, thereby exhibiting anticonvulsant activity.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. The compound has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory activity. It also exhibits analgesic activity by reducing pain sensation. The compound has been found to exhibit anticonvulsant activity by modulating the activity of GABA receptors in the central nervous system. Additionally, it exhibits cytotoxicity against cancer cells, making it a potential candidate for anticancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its potential applications in the field of medicinal chemistry. The compound exhibits various biological activities, making it a promising candidate for the treatment of various diseases. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of the compound is its potential toxicity, which can limit its applications in vivo.
Orientations Futures
There are several future directions for the research on N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One of the main directions is the development of new derivatives of the compound with improved biological activities and reduced toxicity. Additionally, the compound can be further studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and epilepsy. The compound can also be studied for its potential applications as a lead compound for drug development.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can be achieved through various methods. One of the most common methods is the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of sodium ethoxide to obtain ethyl 2-(thiophen-2-yl)-4-oxobutanoate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to obtain this compound.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits anti-inflammatory, analgesic, and anticonvulsant activities, making it a potential candidate for the treatment of various diseases. It has also been found to exhibit cytotoxicity against cancer cells, making it a promising candidate for anticancer therapy.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12(22)13-7-9-14(10-8-13)19-16(23)5-2-6-17-20-18(21-24-17)15-4-3-11-25-15/h3-4,7-11H,2,5-6H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBPEJZSBHXNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
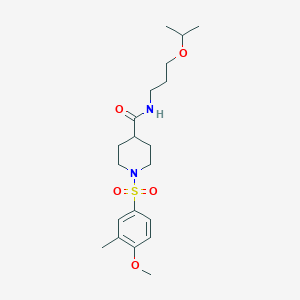
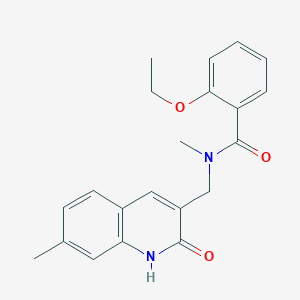
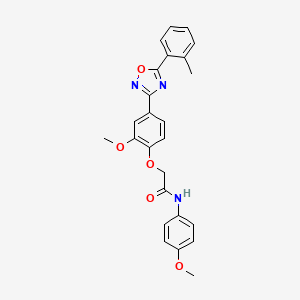
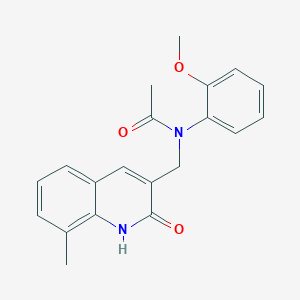
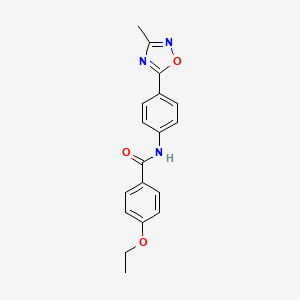

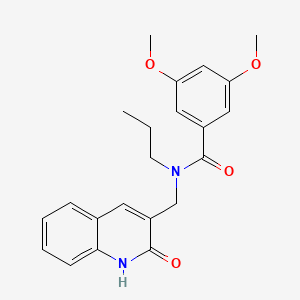
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7697028.png)
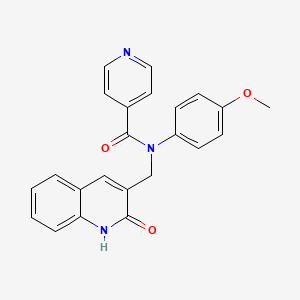
![N-[(4-chlorophenyl)methyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697039.png)


